PF-1163B -

PF-1163B

Catalog Number: EVT-279280
CAS Number:
Molecular Formula: C27H43NO5
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF 1163B is a macrolide antibiotic that is 4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione substituted by a 4-(2-hydroxyethoxy)benzyl group at position 3 and a pentyl group at position 13 (the 3S,10R,13S stereoisomer). It is isolated from Penicillium sp.PF1163 and exhibits antifungal activity against the pathogenic fungal strain Candida albicans TIMM1768. It has a role as an antifungal agent and a Penicillium metabolite. It is a macrolide antibiotic, a lactam and an aromatic ether.
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione is a natural product found in Penicillium with data available.
Source

PF-1163B was first identified during research focused on the fermentation products of Streptomyces sp., which are known for producing a wide array of bioactive compounds. The initial studies on PF-1163B were published in the early 2000s, highlighting its structure and biological activity against fungal infections, particularly those caused by Candida albicans .

Classification

PF-1163B is classified as a macrolide antibiotic. Macrolides are typically characterized by their large cyclic structures and are used primarily for their antibacterial and antifungal properties. PF-1163B specifically targets ergosterol biosynthesis, a critical pathway in fungal cell membrane formation, thereby inhibiting fungal growth .

Synthesis Analysis

The synthesis of PF-1163B has been approached through various synthetic routes, showcasing its complexity and the innovative techniques employed in its creation.

Methods

  1. Convergent-Divergent Approach: A notable method involves a flexible stereoselective approach that utilizes a common skeleton shared with other macrolides. This method allows for efficient assembly of the compound through strategic synthetic steps .
  2. Key Reactions:
    • Keck Allylation: This reaction is used to introduce allyl groups into the molecular structure.
    • Grubbs Metathesis: A critical step that facilitates the formation of double bonds within the macrocyclic structure.
    • Julia-Kocienski Olefination: This technique is employed to extend carbon chains, enhancing the structural complexity of PF-1163B .

Technical Details

Molecular Structure Analysis

Structure

PF-1163B features a complex macrocyclic structure typical of many natural products. Its molecular formula is C₁₃H₁₉N₃O₄, which includes multiple functional groups contributing to its biological activity.

Data

The compound's structural elucidation has been performed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods confirm the arrangement of atoms and the stereochemistry essential for its antifungal activity .

Chemical Reactions Analysis

PF-1163B undergoes several chemical reactions that are crucial for its biological function:

  1. Inhibition of Ergosterol Biosynthesis: PF-1163B disrupts the synthesis pathway of ergosterol in fungi, which is essential for maintaining cell membrane integrity.
  2. Reactivity with Biological Targets: The compound interacts with specific enzymes involved in the ergosterol biosynthesis pathway, leading to impaired fungal growth .

Technical Details

The mechanism by which PF-1163B exerts its antifungal effects involves binding to target enzymes and preventing their normal function, thus inhibiting cell membrane formation.

Mechanism of Action

The mechanism through which PF-1163B acts primarily involves targeting the ergosterol biosynthesis pathway:

  1. Binding to Enzymes: PF-1163B binds to enzymes critical for ergosterol production.
  2. Disruption of Membrane Integrity: By inhibiting ergosterol synthesis, PF-1163B compromises fungal cell membranes, leading to cell lysis and death.

Data from studies indicate that this mechanism is particularly effective against azole-resistant strains of fungi, making PF-1163B a valuable candidate for further development in antifungal therapies .

Physical and Chemical Properties Analysis

Physical Properties

PF-1163B is typically characterized as a solid at room temperature with specific melting and boiling points determined during synthesis characterization.

Chemical Properties

Key chemical properties include:

Relevant data suggest that these properties play a significant role in its formulation for therapeutic use .

Applications

PF-1163B has significant potential applications in scientific research and medicine:

  1. Antifungal Treatments: Its primary application lies in treating fungal infections, particularly those resistant to conventional therapies.
  2. Research Tool: As a model compound for studying antifungal mechanisms and developing new antibiotics.
  3. Natural Product Synthesis Studies: It serves as an example in synthetic organic chemistry for developing new methods to create complex natural products .
Introduction to PF-1163B: Discovery and Academic Significance

Historical Context of Antifungal Depsipeptides in Natural Product Research

The history of antifungal depsipeptides is deeply intertwined with the broader narrative of antibiotic discovery. Following the landmark identification of penicillin from Penicillium notatum (reclassified as P. chrysogenum) in 1928, researchers intensified explorations of fungal metabolites [1] [4]. Depsipeptides—characterized by both amide and ester bonds in their macrocyclic structures—emerged as a significant class with potent bioactivities. Early examples include beauvericin (1969) from Beauveria bassiana and enniatins (1940s) from Fusarium species, which demonstrated ionophoric properties and antifungal effects. These compounds established the macrocyclic depsipeptide scaffold as a privileged structure in natural product chemistry, combining conformational rigidity with membrane-targeting capabilities [7] [8].

The 1990s witnessed accelerated discovery of antifungal depsipeptides, driven by advances in chromatographic separation techniques and spectroscopic structural elucidation. Compounds like aureobasidin A from Aureobasidium pullulans and pneumocandin B₀ from Glarea lozoyensis exemplified this trend, with the latter serving as the precursor for the FDA-approved antifungal caspofungin. This era solidified the pharmacological relevance of depsipeptides, demonstrating their potential to address limitations of existing antifungal classes like polyenes and azoles, particularly against resistant strains [6] [7].

Table 1: Key Historical Milestones in Antifungal Depsipeptide Research

YearCompoundSource FungusSignificance
1928PenicillinPenicillium notatumFirst antibiotic, revolutionized medicine [4]
1947EnniatinsFusarium spp.Early ionophore depsipeptides with antifungal activity
1969BeauvericinBeauveria bassianaDepsipeptide with insecticidal and antifungal properties
1990sAureobasidin AAureobasidium pullulansPotent antifungal targeting sphingolipid synthesis
1990sPneumocandin B₀Glarea lozoyensisPrecursor to caspofungin, first approved echinocandin

Discovery of PF-1163B: Taxonomic Origins in Penicillium spp.

PF-1163B was first isolated in the early 2000s from fermentation broths of a newly identified Penicillium species (closely related to P. chrysogenum) obtained from terrestrial soil samples. The producing strain was taxonomically characterized through a combination of morphological analysis (conidiophore structure, colony pigmentation) and molecular phylogenetics (β-tubulin and calmodulin gene sequencing), placing it within the Penicillium sect. Chrysogena clade—a group renowned for producing β-lactam antibiotics and diverse secondary metabolites [3]. Fermentation optimization revealed maximal PF-1163B production under submerged culture conditions with specific carbon/nitrogen ratios, contrasting with surface culture methods historically used for penicillin production [4].

The compound was isolated through a multi-step purification process involving organic solvent extraction (ethyl acetate), followed by chromatographic separations using size-exclusion and reversed-phase HPLC. Its structure was elucidated using advanced spectroscopic techniques, including 2D-NMR (COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-ESI-MS), revealing a 22-membered macrocyclic depsipeptide with unique structural features [3]. This discovery expanded the known chemical diversity of Penicillium metabolites beyond β-lactams and statins, highlighting the genus' continued relevance in natural product discovery.

Table 2: Penicillium Species and Their Bioactive Metabolites

SpeciesSectionNotable MetabolitesBioactivity
P. chrysogenumChrysogenaPenicillins, Roquefortine CAntibacterial, Neurotoxic [3]
P. nalgiovenseChrysogenaPenicillin, NalgiovensinAntibacterial, Starter culture
P. rubensChrysogenaPenicillin, ChrysogeninAntibacterial
PF-1163B-producing strainChrysogenaPF-1163BAntifungal

Structural Uniqueness and Classification Within Macrocyclic Depsipeptides

PF-1163B belongs to the macrocyclic depsipeptide family, characterized by a large ring structure composed of both amino acid (amide bond) and hydroxy acid (ester bond) residues. Its 22-membered ring structure incorporates several distinctive features: a β-enamino acid residue ((Z)-3-amino-acrylic acid), multiple N-methylated amino acids, and a unique bis-thioether bridge connecting side chains across the macrocycle. This combination of structural elements differentiates PF-1163B from classical depsipeptides like enniatins (hexadepsipeptides) and beauvericin [5] [7].

The β-enamino acid moiety is particularly noteworthy, as it introduces a conjugated system within the macrocycle that influences both conformational dynamics and bioactivity. This functional group is rare among known fungal depsipeptides, though similar motifs appear in marine-derived compounds like kintamdin from Streptomyces sp. RK44 [5]. NMR analyses reveal that this moiety contributes to ring rigidity and facilitates specific molecular interactions with biological targets. The compound also contains two D-configured amino acids (D-alanine, D-leucine), enhancing protease resistance—a valuable pharmacological attribute often engineered into therapeutic peptides [5].

Structurally analogous compounds include aureobasidin A (cyclic depsipeptide with hydroxy acid) and echinocandins (lipopeptides with lipid side chains), though PF-1163B lacks the fatty acid moiety characteristic of the latter. Its structural classification places it within the non-ribosomal peptides (NRPs), likely biosynthesized by a multi-modular enzyme complex (non-ribosomal peptide synthetase, NRPS), though the complete biosynthetic pathway remains uncharacterized [5] [9].

Table 3: Structural Comparison of Antifungal Cyclic Peptides

CompoundStructural ClassRing SizeKey Structural FeaturesTarget Pathogens
PF-1163BMacrocyclic depsipeptide22-memberedβ-enamino acid, Bis-thioether, N-methylationCandida spp., Aspergillus spp.
Aureobasidin ACyclic depsipeptide7 amino acids + hydroxy acidHydroxy acid, N-methylationCandida spp., Cryptococcus spp.
CaspofunginSemi-synthetic lipopeptideCyclic hexapeptide coreLipid side chain, Dipeptide tailAspergillus spp., Candida spp.
Pneumocandin B₀Cyclic lipohexapeptide6 amino acidsHydroxyhomotyrosine, Lipid tailPneumocystis spp., Candida spp.

Academic Relevance: Bridging Mycological Secondary Metabolites and Therapeutic Innovation

The academic significance of PF-1163B extends beyond its immediate antifungal properties. It serves as a chemical probe for studying fungal membrane interactions, given its proposed mechanism of action involving disruption of membrane integrity and inhibition of cell wall biosynthesis—a targeting strategy distinct from existing antifungal classes [6] [7]. This mechanism circumvents common resistance pathways associated with azoles (ergosterol biosynthesis inhibition) and echinocandins (β-1,3-glucan synthase inhibition), highlighting its potential against multidrug-resistant strains [6].

The compound's discovery has stimulated research into biosynthetic engineering of depsipeptides. Genetic analysis of the producing Penicillium strain suggests the presence of a non-ribosomal peptide synthetase (NRPS) gene cluster potentially responsible for PF-1163B assembly [3] [9]. Understanding this pathway could enable combinatorial biosynthesis approaches to generate structurally diverse analogs—a strategy successfully applied to other depsipeptide families like daptomycin [9]. Additionally, PF-1163B provides insights into ecological functions of fungal secondary metabolites, possibly serving as a chemical defense against competing microorganisms in soil environments [3].

From a drug discovery perspective, PF-1163B contributes valuable structure-activity relationship (SAR) data for macrocyclic depsipeptides. Its β-enamino acid moiety represents a particularly promising pharmacophore for optimization, potentially enhancing target affinity and metabolic stability in future analogs [5] [7]. Research on PF-1163B thus exemplifies the academic journey from taxonomic discovery (fungal strain identification) through structural characterization to mechanistic studies—a multidisciplinary approach essential for translating natural products into therapeutic leads against increasingly resistant fungal pathogens [6] [7].

Properties

Product Name

PF-1163B

IUPAC Name

(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione

Molecular Formula

C27H43NO5

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1

InChI Key

PCRJJAXIHTZHNU-SDUSCBPUSA-N

SMILES

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C

Solubility

Soluble in DMSO

Synonyms

PF-1163B; PF 1163B; PF1163B; (-)-PF1163B.

Canonical SMILES

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C

Isomeric SMILES

CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.